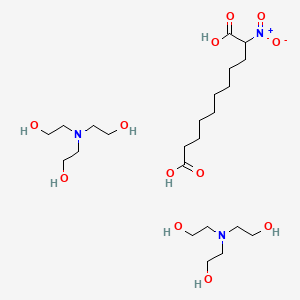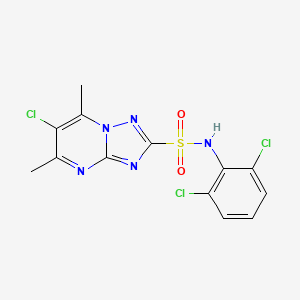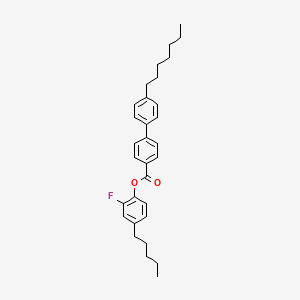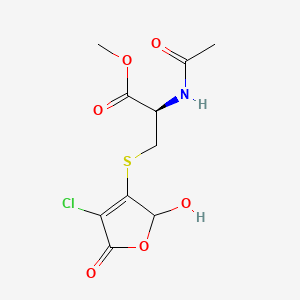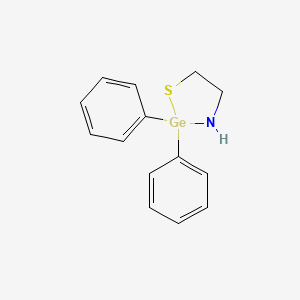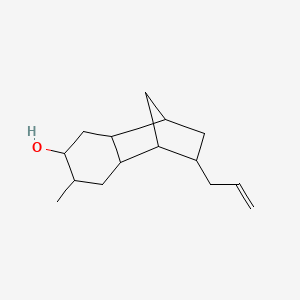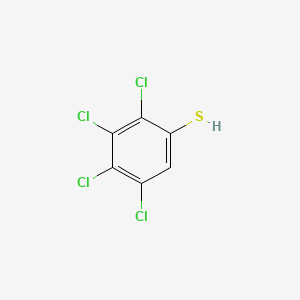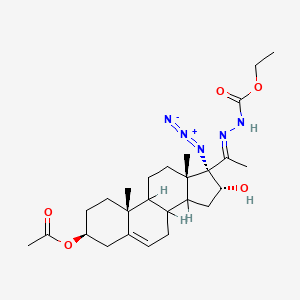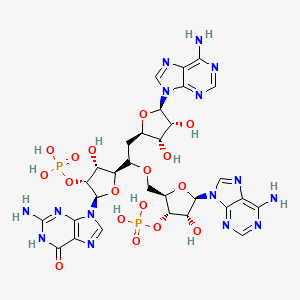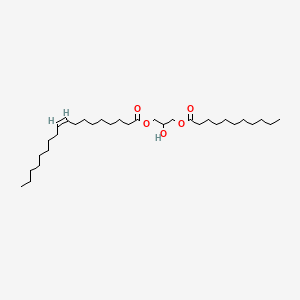
1,1,3,3-Tetramethyl-6-(1-phenylethyl)indan-5-ol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1,1,3,3-Tetramethyl-6-(1-phenylethyl)indan-5-ol is an organic compound with the molecular formula C21H26O It is a derivative of indan, characterized by the presence of four methyl groups and a phenylethyl group attached to the indan ring system
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1,1,3,3-Tetramethyl-6-(1-phenylethyl)indan-5-ol typically involves the alkylation of indan derivatives. One common method includes the Friedel-Crafts alkylation reaction, where indan is reacted with tert-butyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction conditions often require anhydrous solvents and controlled temperatures to ensure high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for cost-effectiveness and efficiency, often utilizing continuous flow reactors and automated systems to maintain consistent reaction conditions. Purification steps such as distillation and recrystallization are employed to obtain the final product with high purity.
Análisis De Reacciones Químicas
Types of Reactions
1,1,3,3-Tetramethyl-6-(1-phenylethyl)indan-5-ol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form ketones or aldehydes using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The compound can be reduced to form alcohols or hydrocarbons using reducing agents such as lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenation using bromine or chlorine in the presence of a catalyst.
Major Products Formed
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of secondary alcohols or hydrocarbons.
Substitution: Formation of halogenated derivatives or other substituted products.
Aplicaciones Científicas De Investigación
1,1,3,3-Tetramethyl-6-(1-phenylethyl)indan-5-ol has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a lead compound in drug discovery.
Industry: Utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of 1,1,3,3-Tetramethyl-6-(1-phenylethyl)indan-5-ol involves its interaction with specific molecular targets and pathways. The hydroxyl group allows for hydrogen bonding and interactions with enzymes or receptors, potentially modulating their activity. The phenylethyl group may enhance lipophilicity, facilitating membrane permeability and intracellular access.
Comparación Con Compuestos Similares
Similar Compounds
1,1,3,3-Tetramethylindan-5-ol: Lacks the phenylethyl group, resulting in different chemical properties and reactivity.
1,1,3,3-Tetramethyl-6-phenylindan-5-ol: Contains a phenyl group instead of a phenylethyl group, affecting its steric and electronic properties.
Uniqueness
1,1,3,3-Tetramethyl-6-(1-phenylethyl)indan-5-ol is unique due to the presence of both the phenylethyl and hydroxyl groups, which confer distinct chemical and biological properties. Its structural features allow for diverse applications and interactions, making it a valuable compound in various fields of research.
Propiedades
Número CAS |
93892-38-7 |
|---|---|
Fórmula molecular |
C21H26O |
Peso molecular |
294.4 g/mol |
Nombre IUPAC |
1,1,3,3-tetramethyl-6-(1-phenylethyl)-2H-inden-5-ol |
InChI |
InChI=1S/C21H26O/c1-14(15-9-7-6-8-10-15)16-11-17-18(12-19(16)22)21(4,5)13-20(17,2)3/h6-12,14,22H,13H2,1-5H3 |
Clave InChI |
QEHZZXVKRGIJPX-UHFFFAOYSA-N |
SMILES canónico |
CC(C1=CC=CC=C1)C2=CC3=C(C=C2O)C(CC3(C)C)(C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


